Ethyl Methylphosphinate (CAS 16391-07-4): A Foundational Reagent for Bioisosteric Replacement and Organophosphorus Synthesis
Ethyl Methylphosphinate (CAS 16391-07-4): A Foundational Reagent for Bioisosteric Replacement and Organophosphorus Synthesis
Executive Summary & Strategic Importance
In modern drug development and advanced materials science, the construction of robust carbon-phosphorus (C-P) bonds is a critical bottleneck. Ethyl methylphosphinate (CAS 16391-07-4) serves as a highly versatile organophosphorus building block that circumvents many traditional synthetic limitations. Its unique reactivity profile—driven by a reactive P-H bond in equilibrium with its trivalent phosphonite tautomer—makes it indispensable for synthesizing methylphosphinic acids. These acids act as potent carboxylic acid bioisosteres, mimicking the tetrahedral transition state of peptide hydrolysis to inhibit target proteases and ligases effectively[1][2].
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic utility, and self-validating synthetic workflows associated with ethyl methylphosphinate, designed specifically for application scientists and medicinal chemists.
Physicochemical Profiling & Causality
Understanding the physical properties of ethyl methylphosphinate is crucial for predicting its behavior in complex reaction matrices. The presence of the ethoxy group provides necessary steric shielding to stabilize the molecule at room temperature, while maintaining sufficient leaving-group ability for subsequent dealkylation or hydrolysis steps[3][4].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication / Causality |
| Molecular Formula | C₃H₉O₂P | Low molecular weight facilitates high atom economy in coupling reactions[3][5]. |
| Molar Mass | 108.08 g/mol | Requires precise stoichiometric control; highly volatile[5]. |
| Density | 1.0511 g/cm³ | Slightly denser than water; relevant for biphasic extraction protocols[3][6]. |
| Boiling Point | 115.66 °C (760 mmHg) / 70 °C (15 Torr) | Distillation must be performed under reduced pressure to prevent thermal decomposition[5][6]. |
| Vapor Pressure | 22.395 mmHg at 25 °C | High volatility necessitates handling in sealed systems or Schlenk lines[3][6]. |
| Flash Point | 36.579 °C | Classified as a flammable liquid; requires inert atmosphere handling[6][7]. |
| Topological Polar Surface Area | 26.3 Ų | Excellent membrane permeability profile for intermediate drug derivatives[5][7]. |
Mechanistic Applications in Drug Development
Ethyl methylphosphinate is primarily utilized to introduce the methylphosphinate moiety into organic frameworks. This is highly relevant in the following therapeutic development areas:
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Glutamine Synthetase (GS) Inhibitors: The reagent is used via a silicon-mediated addition to synthesize γ-oxygenated analogues of phosphinothricin (e.g., GHPPT). These compounds act as competitive inhibitors by mimicking the transition state of L-glutamate[2].
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GABA_C Receptor Antagonists: It is a critical precursor in the8, bypassing the limitations of traditional Michaelis-Arbuzov reactions which fail with sp²-hybridized halides[8].
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Unsymmetric Bisphosphoric Analogs: It enables the synthesis of phosphonyl-phosphinyl derivatives, which are explored as targeted drug delivery systems to bone tissue due to their high hydroxyapatite affinity[4].
Caption: Glutamine Synthetase inhibition pathway via phosphinothricin analogs derived from CAS 16391-07-4.
Advanced Synthetic Workflows & Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to confirm causality and reaction progression.
Protocol 1: Tandem Pudovik/Abramov-Barton/McCombie Reaction
This sequence is used to synthesize difficult-to-access sec-alkylmethylphosphinates[1][9].
Causality: The initial Pudovik addition of ethyl methylphosphinate to sterically hindered ketones is thermodynamically reversible. By introducing hexamethyldisilazane (HMDS), the nascent α-hydroxyphosphinate intermediate is immediately trapped as a stable trimethylsilyl (TMS) ether. This in situ protection shifts the equilibrium entirely to the right, preventing retro-Pudovik cleavage[9].
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask under N₂, combine ethyl methylphosphinate (1.0 eq) and the target ketone (1.0 eq).
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Silylation-Driven Addition: Add HMDS (1.5 eq) and heat the neat mixture to 90 °C.
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Validation Checkpoint 1 (³¹P NMR): Monitor the reaction. The starting material exhibits a characteristic ³¹P shift (coupled to the P-H proton, generating a large doublet, J ≈ 500 Hz). Complete conversion is validated when this doublet is replaced by a singlet shifted downfield, indicating the TMS-protected α-hydroxyphosphinate.
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Deprotection & Acylation: Cool to room temperature, add MeCN and Et₃N•3HF to remove the TMS group. Subsequently, add 4-(dimethylamino)pyridine (DMAP) and methyl oxalyl chloride at 0 °C to form the oxalate ester.
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Radical Deoxygenation: Subject the isolated oxalate ester to standard Barton-McCombie conditions (Bu₃SnH, AIBN, toluene, reflux) to yield the final sec-alkylmethylphosphinate[1][9].
Caption: Tandem Pudovik/Abramov-Barton/McCombie reaction workflow for bioisostere synthesis.
Protocol 2: Palladium-Catalyzed Heck-Type C-P Cross-Coupling
Used for the direct phosphinylation of aryl or heteroaryl halides[8].
Causality: The P-H bond of ethyl methylphosphinate undergoes oxidative addition with a Pd(0) catalyst. Using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base is critical; it neutralizes the hydroiodic acid (HI) generated during reductive elimination without coordinating to and poisoning the palladium center, which is a common failure point with simpler amine bases[8].
Step-by-Step Methodology:
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Assembly: Dissolve the aryl iodide (1.0 eq), ethyl methylphosphinate (1.5 eq), and DABCO (3.0 eq) in anhydrous toluene.
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Catalysis: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%).
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Heating: Stir at 70 °C under a strict nitrogen atmosphere for 18–36 hours.
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Validation Checkpoint 2 (LC-MS & ¹H NMR): Extract an aliquot. The reaction is self-validating when the massive P-H doublet in the ¹H NMR (around 7.0 ppm depending on solvent) completely disappears, and LC-MS confirms the mass shift corresponding to the loss of iodine and addition of the phosphinate moiety.
Safety, Toxicology, and Handling Protocols
Ethyl methylphosphinate presents specific handling challenges due to its volatility and reactivity[3][10]. Adherence to the following self-validating safety parameters is mandatory.
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GHS Classification: Flammable liquid and vapor (H226), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[5][7][10].
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Handling Causality: Because the compound contains an electrophilic phosphorus center and a hydrolyzable ethoxy group, exposure to atmospheric moisture leads to rapid degradation into ethyl hydrogen methylphosphonate.
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Self-Validating Storage: Store strictly under argon at 2–8 °C. Before use, validate reagent integrity via ³¹P NMR; the appearance of a singlet near 30 ppm indicates moisture contamination and hydrolysis, dictating that the batch must be re-distilled prior to sensitive cross-coupling reactions[3][10].
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design and synthesis of γ-oxygenated phosphinothricins as inhibitors of glutamine synthetase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chembk.com [chembk.com]
- 4. A method for the synthesis of unsymmetric bisphosphoric analogs of α-amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02981F [pubs.rsc.org]
- 5. echemi.com [echemi.com]
- 6. lookchem.com [lookchem.com]
- 7. Ethyl methylphosphinate | C3H8O2P+ | CID 6328184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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